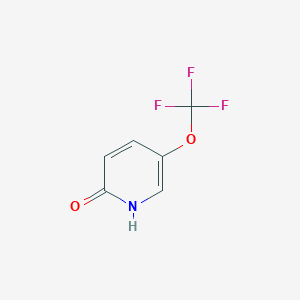

5-(Trifluoromethoxy)pyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethoxy)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEMHHMTDMCTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Trifluoromethoxy Pyridin 2 Ol

Retrosynthetic Analysis of the 5-(Trifluoromethoxy)pyridin-2-ol Core Structure

A logical retrosynthetic analysis of this compound suggests several key disconnections. The primary disconnection involves the hydrolysis of a 2-halopyridine derivative, such as 2-chloro-5-(trifluoromethoxy)pyridine (B88679). This precursor is attractive due to the well-established reactivity of halopyridines in nucleophilic substitution reactions.

Further retrosynthetic steps for 2-chloro-5-(trifluoromethoxy)pyridine would involve the introduction of the trifluoromethoxy group. This could be achieved through the trifluoromethoxylation of a suitable pyridine (B92270) precursor. Alternatively, the pyridine ring could be constructed with the trifluoromethoxy group already in place. One common strategy for introducing trifluoromethyl groups, which can be analogous to trifluoromethoxy groups, is through the chlorine/fluorine exchange of a trichloromethylpyridine derivative. guidechem.comnih.gov

Another key retrosynthetic approach involves the formation of the pyridine ring itself from acyclic precursors already bearing the trifluoromethoxy moiety. This strategy often utilizes cyclocondensation reactions. nih.gov

Precursor Identification and Synthesis Routes to Key Intermediates

Based on the retrosynthetic analysis, several key precursors are crucial for the synthesis of this compound. A pivotal intermediate is 2-chloro-5-(trifluoromethoxy)pyridine . The synthesis of the analogous compound, 2-chloro-5-(trifluoromethyl)pyridine (B1661970), is well-documented and often starts from 3-picoline. guidechem.comsigmaaldrich.com This process typically involves chlorination to form 2-chloro-5-methylpyridine, followed by further chlorination to 2-chloro-5-(trichloromethyl)pyridine, and finally, a halogen exchange reaction (fluorination) to yield 2-chloro-5-(trifluoromethyl)pyridine. guidechem.comnih.govmdpi.com

For the synthesis of the trifluoromethoxy analogue, a key challenge is the introduction of the -OCF3 group. One potential route is the trifluoromethoxylation of a pre-functionalized pyridine ring. Another important precursor is 5-amino-2-chloropyridine , which could potentially be converted to the target compound through a sequence involving diazotization and subsequent functionalization.

The synthesis of 2-hydroxy-5-nitropyridine has been described, which could serve as a starting point for introducing the trifluoromethoxy group, although this would require reduction of the nitro group and subsequent transformation. google.com

Direct and Indirect Synthetic Approaches to this compound

The synthesis of this compound can be approached through several direct and indirect methodologies.

Halogenation and Subsequent Functionalization Strategies

A primary strategy involves the halogenation of a pyridine derivative followed by the introduction of the trifluoromethoxy and hydroxyl groups. A plausible route mirrors the synthesis of 2-chloro-5-(trifluoromethyl)pyridine. guidechem.commdpi.com This would involve:

Chlorination: Starting with a suitable pyridine precursor, chlorination can be achieved using various reagents. For example, the chlorination of 3-methylpyridine (B133936) is a known process. ossila.com

Trifluoromethoxylation: The introduction of the trifluoromethoxy group is a critical step. Recent advancements have described the trifluoromethoxylation of pyridines and pyrimidines under mild conditions, which could be applicable here. rsc.org

Hydrolysis: The final step would be the hydrolysis of the 2-chloro group to a hydroxyl group, yielding the desired this compound. The hydrolysis of 2-chloropyridines to 2-hydroxypyridines is a well-established transformation. google.com

| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 3-Picoline | 1. N-oxidation; 2. Chlorination | 2-Chloro-5-methylpyridine | mdpi.com |

| 2-Chloro-5-methylpyridine | Chlorination | 2-Chloro-5-(trichloromethyl)pyridine | guidechem.com |

| 2-Chloro-5-(trichloromethyl)pyridine | Fluorinating agent (e.g., HF) | 2-Chloro-5-(trifluoromethyl)pyridine | guidechem.comgoogle.com |

| 2-Halopyridine | Trifluoromethoxylation reagents | Trifluoromethoxylated pyridine | rsc.org |

| 2-Chloro-6-(trifluoromethyl)pyridine | Alkali metal hydroxide (B78521), heat | 2-Hydroxy-6-(trifluoromethyl)pyridine | google.com |

Pyridine Ring Formation Methodologies Incorporating Trifluoromethoxy Groups

An alternative to functionalizing a pre-existing pyridine ring is to construct the ring with the trifluoromethoxy group already incorporated. This often involves cyclocondensation reactions. For instance, building blocks containing the trifluoromethyl group, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, are used in the synthesis of trifluoromethylpyridines. nih.gov A similar strategy could be envisioned using a trifluoromethoxy-containing building block.

The Horner-Wadsworth-Emmons reaction has been utilized to synthesize pyridone intermediates from trifluoromethyl-containing building blocks, a strategy that could be adapted for trifluoromethoxy analogues. nih.gov

Hydroxylation and Functional Group Interconversion Techniques

The conversion of a 2-halopyridine to a 2-pyridone (the tautomeric form of 2-hydroxypyridine) is a key functional group interconversion. This is typically achieved through hydrolysis, often under basic conditions at elevated temperatures. For example, the hydrolysis of 2-chloro-6-trifluoromethylpyridine to 2-hydroxy-6-trifluoromethylpyridine is performed using an alkali metal hydroxide. google.com

Another potential route involves the conversion of a 2-aminopyridine (B139424) derivative. The amine group can be transformed into a hydroxyl group via diazotization followed by reaction with water.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters to consider include:

Halogenation: The choice of chlorinating agent, solvent, temperature, and reaction time can significantly impact the regioselectivity and yield of the chlorination step.

Trifluoromethoxylation: The efficiency of introducing the trifluoromethoxy group will depend on the chosen methodology, including the source of the OCF3 group, catalyst, and reaction conditions.

Hydrolysis: The conditions for hydrolysis, such as the concentration of the base, temperature, and reaction time, need to be carefully controlled to ensure complete conversion without promoting side reactions. For instance, the hydrolysis of 2-chloro-6-trifluoromethylpyridine is sensitive to the strength of the aqueous alkali metal hydroxide and the reaction temperature. google.com

The use of phase-transfer catalysts can be beneficial in certain steps to improve the reaction rate and yield, particularly in biphasic systems. Purification techniques such as distillation, crystallization, and chromatography are essential to isolate the final product in high purity.

| Reaction Step | Key Parameters for Optimization | Potential Challenges |

| Chlorination | Reagent choice, temperature, reaction time, solvent | Regioselectivity, over-chlorination |

| Trifluoromethoxylation | OCF3 source, catalyst, temperature, solvent | Low yields, side reactions |

| Hydrolysis | Base concentration, temperature, reaction time | Incomplete reaction, decomposition |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact by improving reaction efficiency, reducing waste, and using less hazardous materials. While specific green synthetic routes for this exact molecule are not extensively documented in publicly available literature, the broader advancements in the synthesis of fluorinated and pyridinone compounds offer a clear direction for developing such processes. Key green chemistry strategies applicable to the synthesis of this compound include the use of catalytic methods, atom-economical reactions, and environmentally friendly reaction media.

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions. For the synthesis of fluorinated pyridines, several catalytic systems have been developed. For instance, Rh(III)-catalyzed C-H functionalization has been used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method allows for the direct formation of C-F bonds without the need for pre-functionalized substrates, which is a significant step towards a greener process. While this specific example yields a C-F bond rather than a C-OCF3 group, the underlying principle of transition metal-catalyzed C-H activation is a promising avenue for the green synthesis of trifluoromethoxylated pyridines.

Another catalytic approach involves the use of palladium to facilitate cross-coupling reactions. Modern protocols have been developed for the regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines that can be further elaborated using palladium-catalyzed cross-coupling reactions. nih.govrsc.org

A significant advancement in green fluorination chemistry is the development of new, more stable, and less hazardous trifluoromethoxylation reagents. Traditional methods often involved toxic and difficult-to-handle reagents. researchgate.net A notable modern reagent is Togni's reagent I, which is a bench-stable solid. An operationally simple protocol for the regioselective trifluoromethoxylation of a range of functionalized pyridines and pyrimidines using this reagent has been reported. nih.govrsc.org The reaction proceeds under mild conditions and is amenable to gram-scale synthesis. rsc.org The proposed mechanism involves a radical O-trifluoromethylation followed by an OCF3-migration. nih.govrsc.org This approach avoids many of the hazards associated with older trifluoromethoxylation methods.

The table below outlines a potential green synthetic approach using a modern trifluoromethoxylating reagent compared to a traditional, less green method.

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Method (e.g., Chlorine/Fluorine Exchange) | Greener Approach (e.g., Using Togni's Reagent) |

|---|---|---|

| Reagents | Often involves toxic gases like Cl2 and HF, and heavy metal fluorides. nih.gov | Bench-stable solid reagent (Togni's reagent I). rsc.org |

| Conditions | High temperatures and pressures are often required. nih.gov | Mild reaction conditions, often at or below room temperature. rsc.org |

| Waste | Generates significant inorganic salt waste and potentially hazardous byproducts. | Reduced waste stream. |

| Safety | High risks associated with handling corrosive and toxic materials. | Improved safety profile due to the use of a stable, solid reagent. |

| Scalability | Can be challenging and require specialized equipment. | Reported to be amenable to gram-scale synthesis. rsc.org |

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. Multi-component reactions are an excellent example of atom-economical processes. A functional and environmentally friendly procedure for designing novel pyridine derivatives has been demonstrated through a one-pot, four-component reaction under microwave irradiation in ethanol (B145695). acs.org This method offers excellent yields, pure products, short reaction times, and is cost-effective. acs.org While this example does not produce this compound, it showcases a green synthetic strategy that could potentially be adapted.

The choice of solvent is also critical in green chemistry. Many traditional organic syntheses use volatile and often toxic organic solvents. Research into greener solvents, such as water, supercritical fluids, and ionic liquids, is ongoing. Microwave-assisted synthesis, as mentioned, often uses more environmentally friendly solvents like ethanol and can significantly reduce reaction times, thereby saving energy. acs.org

The following table summarizes research findings relevant to the application of green chemistry principles in the synthesis of related pyridine compounds.

Table 2: Research Findings on Green Synthesis of Pyridine Derivatives

| Research Focus | Key Findings | Potential Relevance to this compound Synthesis |

|---|---|---|

| Rh(III)-Catalyzed C-H Functionalization | Development of a one-step method for preparing 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. The reaction is straightforward and can be set up on the bench-top. nih.gov | Demonstrates the feasibility of catalytic C-H functionalization for introducing fluorine-containing groups to the pyridine ring, a key step in a potential green synthesis. |

| Microwave-Assisted Multi-component Reaction | An efficient and simple methodology for synthesizing 3-pyridine derivatives via a one-pot, four-component reaction under microwave irradiation in ethanol. This method provides excellent yields and short reaction times. acs.org | Highlights a green reaction format that could be explored for the construction of the pyridinone core of the target molecule. |

| Modern Trifluoromethoxylation | An operationally simple protocol for the regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines using a bench-stable Togni reagent under mild conditions. nih.govrsc.org | Offers a potentially safer and more environmentally friendly method for introducing the key trifluoromethoxy group compared to traditional methods. |

| Direct C-H Fluorination | A method for the direct C-H fluorination of pyridines and diazines adjacent to the nitrogen atom using AgF2, followed by nucleophilic aromatic substitution (SNAr). acs.orgorgsyn.org | While focused on fluorination, the principle of direct C-H activation to avoid pre-functionalization is a core green chemistry concept. The subsequent SNAr could potentially be used to introduce the trifluoromethoxy group, although the use of silver raises some environmental concerns. |

Chemical Reactivity and Transformation Studies of 5 Trifluoromethoxy Pyridin 2 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring of 5-(Trifluoromethoxy)pyridin-2-ol

Specific experimental data on the electrophilic aromatic substitution (EAS) of this compound is not found in the reviewed literature.

Nucleophilic Substitution Reactions Involving the Hydroxyl and Trifluoromethoxy Groups of this compound

There is no specific information available regarding nucleophilic substitution reactions targeting the hydroxyl or trifluoromethoxy groups of this compound. Generally, the hydroxyl group of pyridinols can be converted to a better leaving group for substitution reactions. The trifluoromethoxy group is typically very stable and resistant to nucleophilic attack. Nucleophilic aromatic substitution (SNAᵣ) on the pyridine ring itself, displacing a different leaving group, is more common, particularly at the 2- and 4-positions, as the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.comyoutube.com

Oxidation and Reduction Pathways of this compound

Specific studies on the oxidation and reduction of this compound are not documented in the available literature. General methodologies exist for the oxidation of hydroxypyridines, and the pyridine ring itself can be subjected to N-oxidation. thieme-connect.comnih.gov Reduction of the pyridine ring is also a known transformation, though it often requires harsh conditions. The trifluoromethoxy group is generally stable under most oxidizing and reducing conditions.

Coupling Reactions for Further Derivatization of this compound

While palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of pyridines, specific examples utilizing this compound as a substrate are not described in the searched literature. To participate in these reactions, the pyridinol would typically first be converted to a halide or triflate.

Suzuki, Stille, Heck, and Sonogashira Coupling Reactions

There are no specific examples of Suzuki, Stille, Heck, or Sonogashira coupling reactions starting with this compound. These reactions generally couple an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orgwikipedia.orgorganic-chemistry.orgpsu.edulibretexts.orgharvard.edulibretexts.orglibretexts.orgharvard.edursc.org For instance, a Sonogashira reaction has been reported for the synthesis of 2-cyclopropyl-5-(trifluoromethoxy)-1H-indole, which contains the trifluoromethoxy moiety but is a different heterocyclic system. acs.org

Carbon-Heteroatom Coupling Reactions

Similarly, no specific studies on carbon-heteroatom coupling reactions involving this compound were found. These reactions, such as the Buchwald-Hartwig amination, are widely used to form carbon-nitrogen and carbon-oxygen bonds on aryl halides and triflates.

Acid-Base Chemistry and Tautomerism Studies of this compound (e.g., Pyridinol-Pyridone Tautomerism)

There is currently no specific experimental or theoretical data available in the public domain concerning the acid-base chemistry or the pyridinol-pyridone tautomerism of this compound. The equilibrium between the two potential tautomers, this compound and 5-(trifluoromethoxy)-1H-pyridin-2-one, has not been quantitatively or qualitatively described in the available literature.

For the related compound, 5-(trifluoromethyl)pyridin-2-ol, it is known that it exists predominantly in the pyridone form in the solid state, a common characteristic for 2-hydroxypyridines. nih.gov This preference is driven by strong intermolecular hydrogen bonding. chemtube3d.com The trifluoromethyl group, being a strong electron-withdrawing group, influences the acidity and the tautomeric balance. ossila.com However, the precise quantitative impact of a trifluoromethoxy group, with its additional oxygen atom, remains unstudied.

Table 1: Tautomeric Forms of this compound

| Tautomer Name | Chemical Structure | State of Study |

| This compound | graph TD; A("N") -- "1" --- B("C-OH"); B -- "2" --- C("C"); C -- "3" --- D("C-OCF3"); D -- "4" --- E("C"); E -- "5" --- A; C -- "6" --- F("C"); |

Mechanism Elucidation for Key Transformation Pathways of this compound

No specific information regarding the elucidation of reaction mechanisms for the transformation of this compound has been published. Research on its reactivity, participation in reactions such as nucleophilic or electrophilic substitutions, or its behavior under various catalytic conditions is not present in the available scientific literature.

While studies on related pyridone structures are extensive, for instance in palladium-catalyzed C-H activation reactions where the pyridone acts as a ligand, these cannot be directly applied to the title compound without specific experimental validation. ossila.com

Due to the absence of dedicated research on this compound, a detailed discussion of its chemical reactivity and transformation mechanisms is not possible at this time. Further experimental and computational studies are required to characterize this specific chemical entity.

Computational Chemistry and Molecular Modeling of 5 Trifluoromethoxy Pyridin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Detailed Density Functional Theory (DFT) calculations, a standard computational method for investigating the electronic properties of molecules, have not been specifically published for 5-(Trifluoromethoxy)pyridin-2-ol. Such studies would provide valuable insights into the molecule's fundamental characteristics.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. For this compound, specific HOMO-LUMO energy values and visualizations of the orbital distributions have not been reported.

Electrostatic Potential Surface Analysis

An electrostatic potential surface map illustrates the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. This analysis is instrumental in predicting intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. No specific electrostatic potential surface analysis for this compound has been documented.

Quantum Chemical Calculations for Reaction Pathway Prediction and Transition State Analysis

Quantum chemical calculations are powerful tools for elucidating reaction mechanisms, predicting the feasibility of chemical transformations, and identifying the high-energy transition states that govern reaction rates. There is no available research detailing such calculations for reactions involving this compound.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and the influence of its surrounding environment, such as solvent molecules. To date, no MD simulation studies have been published that specifically investigate the conformational landscape and solvent effects on this compound.

Ligand-Protein Docking Studies Related to this compound

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. This is a critical step in drug discovery and in understanding the biological activity of a compound. There are no published docking studies featuring this compound as the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. Developing a robust QSAR model requires a dataset of structurally related compounds with measured biological activities. Currently, there is insufficient data on this compound and its analogs to construct a meaningful QSAR model.

Biological Activity and Mechanistic Studies of 5 Trifluoromethoxy Pyridin 2 Ol and Its Derivatives

Exploration of Potential Biological Targets and Pathways

The trifluoromethylpyridine (TFMP) scaffold is a key component in a variety of biologically active molecules, suggesting that derivatives of 5-(Trifluoromethoxy)pyridin-2-ol could interact with a range of biological targets. nih.gov The unique physicochemical properties conferred by the fluorine atoms, combined with the characteristics of the pyridine (B92270) ring, are central to their biological effects. nih.gov

Derivatives of the related 4-(trifluoromethyl)pyridin-2-amine have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways. acs.org The PI3K/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. acs.org For example, the compound PQR309, which contains a 4-(trifluoromethyl)pyridin-2-amine moiety, is a pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials. acs.org

Beyond cancer, other TFMP derivatives have shown activity against different targets, indicating the versatility of this chemical class. These targets include:

HIV Protease: Tipranavir, an anti-HIV drug, incorporates a 5-(trifluoromethyl)pyridine-2-sulfonyl chloride moiety in its structure. nih.gov

Isocitrate Dehydrogenase-2 (IDH2): The drug Enasidenib, used to treat acute myelogenous leukemia (AML), is an oral inhibitor of mutant IDH2 and features a TFMP structure. nih.gov

Herpes Simplex Virus (HSV-1): Nucleoside analogues incorporating a 5-trifluoromethylpyrimidine structure have demonstrated significant antiviral activity. nih.gov

The 5-(trifluoromethyl)pyridin-2-ol structure itself is recognized as a valuable heterocyclic building block in drug discovery, prized for its ability to act as both a hydrogen bond donor and acceptor, and as a bioisostere for amide or benzene (B151609) groups. ossila.comsigmaaldrich.com This versatility allows for its incorporation into diverse molecular scaffolds designed to interact with a wide array of biological targets. sigmaaldrich.com

In Vitro Biological Screening Assays (e.g., Enzyme Inhibition, Receptor Binding)

In vitro assays are fundamental for determining the biological activity of new compounds. For derivatives structurally related to this compound, a range of enzyme inhibition and antiviral screening assays have been employed.

One of the most well-documented areas is the inhibition of the PI3K/mTOR pathway. The derivative PQR309, containing the 4-(trifluoromethyl)pyridin-2-amine core, was found to be a potent inhibitor of PI3Kα with a half-maximal inhibitory concentration (IC₅₀) that demonstrates significant enzymatic targeting. acs.org

In the realm of antiviral research, pyrimidine (B1678525) nucleoside analogues featuring a 5-trifluoromethyl group have been evaluated for their efficacy against Herpes Simplex Virus type 1 (HSV-1). nih.gov Specific derivatives showed significant antiviral activity with effective dose (ED₅₀) values in the micromolar range. nih.gov

The table below summarizes key findings from in vitro screening of related compounds.

| Compound/Derivative Class | Assay Type | Target | Result | Reference |

| PQR309 (4-(trifluoromethyl)pyridin-2-amine derivative) | Enzyme Inhibition | PI3Kα | Kᵢ = 17 nM | acs.org |

| 5-Trifluoromethylpyrimidine Nucleoside Analogue (Compound 7) | Antiviral Activity | Herpes Simplex Virus type 1 (HSV-1) | ED₅₀ = 7 µM | nih.gov |

| 5-Trifluoromethylpyrimidine Nucleoside Analogue (Compound 9) | Antiviral Activity | Herpes Simplex Virus type 1 (HSV-1) | ED₅₀ = 5 µM | nih.gov |

| 5-Trifluoromethyl-2'-deoxyuridine (Parent Compound 1) | Antiviral Activity | Herpes Simplex Virus | Active | nih.gov |

| 5-Trifluoromethyl-5'-amino-2',5'-dideoxyuridine (Analogue 4) | Antiviral Activity | Herpes Simplex Virus | ~4-fold less potent than parent | nih.gov |

Cellular Assays for Biological Response Evaluation (e.g., Cytotoxicity, Signaling Pathways)

Cellular assays provide the next step in evaluating a compound's biological effect, offering insights into its cytotoxicity, antiproliferative action, and impact on cellular signaling pathways within a whole-cell context.

The PI3K/mTOR inhibitor PQR309 demonstrated potent antiproliferative action in vitro across various cancer cell lines. acs.org This confirms that its enzymatic activity translates into a meaningful biological response at the cellular level.

For antiviral compounds, it is crucial to assess not only their efficacy against the virus but also their toxicity to host cells. The 5-trifluoromethylpyrimidine nucleoside analogue known as compound 9 was found to be approximately 64-fold less toxic to the host Vero cells than to the virus, giving it a favorable therapeutic index of 64 against HSV-1 in vitro. nih.gov Similarly, another study on a 5'-amino derivative of 5-trifluoromethyl-2'-deoxyuridine found it to be about 40-fold less toxic to host Vero cells compared to its parent compound, significantly improving its therapeutic index. nih.gov However, this same amino-derivative was over 100-fold less inhibitory to Sarcoma 180 cancer cells in culture relative to its parent compound, indicating that small structural changes can dramatically alter cellular activity profiles. nih.gov

The table below presents data from cellular assays performed on related compounds.

| Compound/Derivative Class | Assay Type | Cell Line | Biological Response | Reference |

| PQR309 | Antiproliferative Assay | Various Cancer Cell Lines | Potent antiproliferative activity | acs.org |

| 5-Trifluoromethylpyrimidine Nucleoside Analogue (Compound 9) | Cytotoxicity Assay | Vero (host cells) | 64-fold less toxic to host cells than virus | nih.gov |

| 5-Trifluoromethyl-5'-amino-2',5'-dideoxyuridine (Analogue 4) | Cytotoxicity Assay | Vero (host cells) | ~40-fold less toxic than parent compound | nih.gov |

| 5-Trifluoromethyl-5'-amino-2',5'-dideoxyuridine (Analogue 4) | Antineoplastic Assay | Sarcoma 180 | >100-fold less inhibitory than parent compound | nih.gov |

Elucidation of Molecular Mechanisms of Action and Structure-Activity Relationships (SAR)

Understanding how a compound binds to its target and how structural modifications affect its activity is crucial for rational drug design.

Molecular Mechanism of Action: X-ray crystallography has provided detailed insights into the binding mode of PI3K inhibitors. For PQR309, the crystal structure revealed that one of its morpholine (B109124) groups forms a critical hydrogen bond with the backbone amide of Valine 882 in the p110γ ATP-binding site, a key interaction for this class of inhibitors. acs.org Furthermore, the primary amine of the 4-(trifluoromethyl)pyridin-2-amine core interacts via hydrogen bonds with the carboxyl groups of aspartate residues (Asp841 and Asp836) in PI3Kγ. acs.org

Structure-Activity Relationships (SAR): Studies on PI3K/mTOR inhibitors have clearly demonstrated the importance of the trifluoromethyl group. The introduction of a trifluoromethyl group at the C4 position of the pyridine ring resulted in a significant increase in cellular potency and effective enzyme targeting compared to the non-substituted analogue. acs.org The nature of the heterocyclic core is also vital; exchanging the 4-(trifluoromethyl)pyridin-2-amine moiety for a 4-(trifluoromethyl)pyrimidin-2-amine was shown to be a strategy to fine-tune the selectivity for PI3K versus mTOR. acs.org

In the case of antiviral nucleoside analogues, SAR studies revealed that modifications at the 5'-position of the sugar moiety have a profound impact on both potency and toxicity. Replacing the 5'-hydroxyl group of 5-trifluoromethyl-2'-deoxyuridine with a 5'-azido group resulted in a markedly less potent compound. nih.gov However, subsequent reduction of the azido (B1232118) group to a 5'-amino group restored some antiviral activity while dramatically decreasing host cell toxicity, thereby improving the therapeutic index by a factor of 10. nih.gov

Design and Synthesis of Analogs for Enhanced Biological Efficacy or Selectivity

The development of analogs is a cornerstone of medicinal chemistry, aimed at optimizing the properties of a lead compound. The 5-(trifluoromethyl)pyridin-2-ol scaffold is an ideal starting point for such synthetic efforts. ossila.comsigmaaldrich.com

The development of the PI3K inhibitor PQR309 serves as an excellent example. Researchers systematically synthesized analogs by substituting the pyridine ring with various lipophilic groups, including methyl and trifluoromethyl, at different positions. acs.org This led to the discovery that the C4-trifluoromethyl substitution provided a superior profile of cellular potency and target selectivity. acs.org

Similarly, in the antiviral field, analogs of 5-trifluoromethyl-2'-deoxyuridine were designed specifically to enhance the therapeutic window. The synthesis of the 5'-amino derivative was a deliberate strategy to reduce the toxicity associated with the parent nucleoside. nih.gov This was achieved through a multi-step synthesis starting with tosylation of the parent compound, followed by displacement with lithium azide (B81097) to form an azido intermediate, and finally, catalytic hydrogenation to yield the desired 5'-amino analog. nih.gov These examples highlight a common strategy: using a known active scaffold and creating a library of derivatives to identify candidates with improved efficacy, selectivity, or metabolic properties.

Metabolomic and Proteomic Profiling in Biological Systems (if studied for this compound)

Currently, there are no specific metabolomic or proteomic profiling studies available in the scientific literature for this compound or its immediate derivatives.

However, these "omics" technologies represent powerful tools for elucidating a compound's mechanism of action and its effects on biological systems.

Metabolomic profiling aims to analyze all low molecular-weight metabolites in a biological sample, providing a functional snapshot of the cell's metabolic state. uib.no In drug development, this can reveal how a compound perturbs metabolic pathways, helping to identify its target and potential off-target effects. uib.no

Proteomic profiling involves the large-scale study of proteins, including their expression levels, modifications, and interactions. nih.govnih.gov When a biological system is treated with a compound, proteomic analysis can identify which proteins are up- or down-regulated, offering direct clues about the cellular pathways being affected. nih.gov For example, a proteomic study of a combination therapy revealed that it downregulated significantly more bacterial membrane proteins than individual treatments, explaining its synergistic effect. nih.gov

Applications of 5 Trifluoromethoxy Pyridin 2 Ol in Advanced Research Fields

Medicinal Chemistry: Design and Synthesis of Therapeutically Relevant Agents

The pyridine (B92270) scaffold is a ubiquitous and versatile building block in medicinal chemistry, found in a wide array of therapeutic agents. bldpharm.comacs.org The introduction of a trifluoromethoxy group onto the pyridine ring, as seen in 5-(trifluoromethoxy)pyridin-2-ol, can significantly enhance the therapeutic potential of resulting drug candidates. mdpi.com This is attributed to the trifluoromethoxy group's ability to modulate key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com

Preclinical Studies of Drug Candidates Derived from this compound (e.g., ADMET profiling)

While specific preclinical data for drug candidates derived directly from this compound are not extensively available in the public domain, the broader class of trifluoromethyl and trifluoromethoxy-substituted pyridines has been the subject of numerous studies. The inclusion of the trifluoromethoxy group is a recognized strategy in drug design to improve a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. mdpi.comnih.gov

The trifluoromethoxy group can enhance metabolic stability by blocking potential sites of metabolism on the pyridine ring. mdpi.com This increased stability can lead to a longer half-life in the body, a desirable characteristic for many drug candidates. Furthermore, the high lipophilicity of the trifluoromethoxy group can improve a drug's ability to permeate cell membranes, a critical factor for reaching intracellular targets. ossila.com

In silico ADMET prediction tools are often employed in the early stages of drug discovery to evaluate the potential of new chemical entities. nih.gov These tools can provide valuable insights into a compound's likely pharmacokinetic and toxicity properties. For a hypothetical drug candidate derived from this compound, a typical in silico ADMET profile might be generated as shown in Table 1. It is important to note that these are predicted values and would require experimental validation.

Table 1: Hypothetical In Silico ADMET Profile for a Drug Candidate Derived from this compound

| ADMET Property | Predicted Value | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability is likely. |

| Caco-2 Permeability | High | Likely to be well-absorbed across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Moderate to High | Potential for CNS activity, which could be desirable or undesirable depending on the therapeutic target. |

| Plasma Protein Binding | High | May affect the free drug concentration and require consideration in dosing regimens. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Low | Reduced risk of drug-drug interactions with other medications metabolized by this enzyme. |

| CYP450 3A4 Inhibition | Low | Reduced risk of drug-drug interactions with a wide range of other drugs. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | May influence the primary route of elimination. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low likelihood of causing genetic mutations. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

This table is illustrative and not based on experimental data for a specific drug candidate derived from this compound.

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound serves as a crucial starting material, or key intermediate, in the synthesis of more complex molecules that may become Active Pharmaceutical Ingredients (APIs). nih.govgoogle.com The term API refers to the biologically active component of a pharmaceutical drug. google.com The synthesis of APIs is a multi-step process, and the availability of well-characterized intermediates like this compound is essential for the efficient and reliable production of the final drug product.

The trifluoromethylpyridine (TFMP) moiety, a close structural relative of the trifluoromethoxypyridine core, is present in several approved drugs and numerous compounds currently in clinical trials. nih.gov For instance, Enasidenib, an inhibitor of isocitrate dehydrogenase-2 (IDH2) used in the treatment of acute myelogenous leukemia, features two α-TFMP units. nih.gov Similarly, Tipranavir, an anti-HIV drug, incorporates a 5-(trifluoromethyl)pyridine-2-sulfonyl chloride intermediate in its synthesis. nih.gov

The synthesis of these complex molecules often involves coupling reactions where the trifluoromethyl- or trifluoromethoxypyridine core is joined with other chemical fragments. The hydroxyl group of this compound provides a reactive handle for such synthetic transformations, allowing for its incorporation into a larger molecular framework.

Agrochemical Research: Development of Novel Crop Protection Agents

The trifluoromethylpyridine scaffold is a well-established and highly effective component in a wide range of agrochemicals. nih.gov Its presence can significantly enhance the biological activity of herbicides, fungicides, and insecticides.

Herbicide, Fungicide, and Insecticide Applications

A number of commercially successful agrochemicals contain the trifluoromethylpyridine moiety. nih.gov For example, Fluazifop-butyl, a selective herbicide, utilizes a 2-chloro-5-(trifluoromethyl)pyridine (B1661970) intermediate in its synthesis. nih.gov This herbicide is effective against a variety of grass weeds in broadleaf crops. Another example is Pyroxsulam, a herbicide used in cereal crops, which is synthesized from a pyridone intermediate. nih.gov

While specific applications of this compound in commercial agrochemicals are not widely documented, its structural similarity to these proven active ingredients suggests its potential as a building block for the development of new crop protection agents. The trifluoromethoxy group, in particular, is known to be a feature in several marketed agrochemicals. mdpi.com

Table 2: Examples of Agrochemicals Containing the Trifluoromethylpyridine Moiety

| Agrochemical | Type | Key Intermediate |

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine |

| Haloxyfop | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine |

| Clodinafop-propargyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine |

| Fluazinam | Fungicide | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| Picoxystrobin | Fungicide | 2-chloro-5-(trifluoromethyl)pyridine |

| Flonicamid | Insecticide | 4-(trifluoromethyl)nicotinic acid |

This table showcases the prevalence of the trifluoromethylpyridine scaffold in various agrochemicals. Data sourced from a review on trifluoromethylpyridines in agrochemicals. nih.gov

Environmental Impact and Ecotoxicological Considerations of this compound

The environmental fate and ecotoxicological profile of any new agrochemical are of paramount importance. While specific data for this compound is scarce, studies on related pyridine derivatives can provide some insights. The environmental persistence and potential for bioaccumulation of fluorinated compounds are areas of active research. cdc.govsigmaaldrich.comepa.gov

The biodegradation of pyridine and its derivatives in soil and water is a key factor in determining their environmental impact. nih.gov Some microorganisms are capable of degrading pyridine, but the rate and extent of this process can vary depending on environmental conditions. nih.gov The presence of the trifluoromethoxy group may influence the biodegradability of the molecule. sigmaaldrich.comepa.gov

Ecotoxicological studies on aquatic organisms are crucial for assessing the potential harm to ecosystems. epa.gov For instance, studies on the ecotoxicological profile of pyridine have been conducted to understand its effects on various organisms. epa.gov Similar evaluations would be necessary for any new agrochemical derived from this compound to ensure its environmental safety.

Materials Science: Incorporation into Functional Polymers and Organic Electronics

The unique electronic properties of fluorinated organic compounds make them attractive candidates for use in materials science, particularly in the development of functional polymers and organic electronics. sigmaaldrich.com The incorporation of the this compound moiety into polymer chains or as a component in organic electronic devices could lead to materials with novel and enhanced properties.

The trifluoromethyl group is known to lower both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of conjugated materials. sigmaaldrich.com This can facilitate electron injection and improve the stability of the material against oxidative degradation. sigmaaldrich.com These are desirable characteristics for materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

While there is a lack of specific research on the use of this compound in these applications, its properties as a fluorinated heterocyclic building block suggest its potential for exploration in this field. ossila.com The development of new organic semiconductors and conductive polymers is an active area of research, and compounds like this compound could serve as valuable building blocks for these advanced materials. cdc.gov

Table 3: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | As a building block for host or emissive layer materials. | Improved electron injection, enhanced stability, and tunable emission properties. |

| Organic Field-Effect Transistors (OFETs) | As a component of the organic semiconductor layer. | Enhanced charge carrier mobility and improved air stability. |

| Functional Polymers | As a monomer or functional additive. | Increased thermal stability, modified solubility, and tailored optical or electronic properties. |

This table outlines the hypothetical applications of this compound in materials science based on the known properties of related fluorinated compounds.

Information regarding "this compound" is Not Available in the Public Domain

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of available research and data specifically concerning the chemical compound This compound within the context of advanced materials science. The requested article, focusing on its application as a precursor for advanced organic materials and its optical and electronic properties, cannot be generated due to the absence of specific findings on this particular compound.

Extensive searches have consistently yielded information on a related but structurally distinct compound, 5-(Trifluoromethyl)pyridin-2-ol . This analogue, which contains a trifluoromethyl group (-CF₃) instead of a trifluoromethoxy group (-OCF₃), is a well-documented chemical with numerous applications. The presence of an oxygen atom in the trifluoromethoxy group significantly alters the electronic and chemical properties of the molecule compared to the trifluoromethyl group, making it scientifically inaccurate to extrapolate data from one to the other.

While a derivative, 5-(Trifluoromethoxy)pyridine-2-carboxylic acid , has been identified in chemical supplier databases, this does not provide the necessary information regarding the material science applications of the parent alcohol, this compound.

Therefore, the specific topics outlined for the article—"Precursor for Advanced Organic Materials" and "Optical and Electronic Properties in Material Systems"—could not be addressed for this compound. No detailed research findings or data tables on these aspects of the requested compound were found in the public domain.

Should information on the more widely researched 5-(Trifluoromethyl)pyridin-2-ol be of interest, a detailed article on its applications in materials science could be provided.

Environmental Fate and Degradation Studies of 5 Trifluoromethoxy Pyridin 2 Ol

Photodegradation Pathways in Aqueous and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a primary degradation route for many chemicals in the environment.

Aqueous Environments: In sunlit surface waters, direct photolysis may occur if the compound absorbs light in the solar spectrum. However, the trifluoromethoxy group is known for its high chemical stability, which may render the molecule resistant to direct photochemical degradation. mdpi.com Indirect photolysis, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) generated from dissolved organic matter, is a more likely pathway. The degradation of other pollutants in water has been effectively demonstrated using these advanced oxidation processes. mdpi.com The pyridine (B92270) ring is susceptible to attack by these radicals, potentially leading to hydroxylation and eventual ring cleavage.

Atmospheric Environments: For the fraction of 5-(Trifluoromethoxy)pyridin-2-ol that may volatilize into the atmosphere, the primary degradation mechanism is expected to be reaction with photochemically generated hydroxyl radicals. nih.gov The atmospheric lifetime of volatile organic compounds is often determined by the rate of this reaction. mdpi.com For comparison, the atmospheric lifetime of another organophosphate insecticide, chlorpyrifos-methyl, is primarily controlled by its reaction with OH radicals and is estimated to be around 3.5 hours. nih.gov Given the stability of the trifluoromethoxy group, the atmospheric lifetime of this compound would largely depend on the reactivity of the pyridine ring. Photolysis could also be a relevant atmospheric sink, as is the case for some fluorinated ketones which have atmospheric lifetimes with respect to photolysis of 4-14 days. nih.gov

Table 1: Potential Photodegradation Reactions for Aromatic and Fluorinated Compounds

| Reaction Type | Environment | Mediating Species | Potential Outcome |

|---|---|---|---|

| Direct Photolysis | Aqueous / Atmospheric | Sunlight (UV/Visible) | Limited, due to OCF3 group stability. mdpi.com |

| Indirect Photolysis | Aqueous | Hydroxyl Radicals (•OH) | Hydroxylation of the pyridine ring. |

| Gas-Phase Oxidation | Atmospheric | Hydroxyl Radicals (•OH) | Primary degradation pathway for volatilized fraction. nih.gov |

Biodegradation Mechanisms in Soil and Water Systems

Biodegradation relies on microorganisms to break down organic compounds. The structure of this compound presents significant challenges for microbial degradation.

The trifluoromethoxy group is exceptionally stable and resistant to enzymatic breakdown. mdpi.com This stability is due to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which protects the ether linkage from oxidative cleavage. mdpi.com Therefore, initial attack on the trifluoromethoxy group is unlikely.

Degradation would likely proceed via pathways targeting the pyridine ring. Bacteria are known to degrade simpler pyridine derivatives, often through pathways involving hydroxylated intermediates where the oxygen is derived from water. researchgate.net Fungal communities have also shown the ability to degrade chlorinated pyridinol compounds. For instance, fungi can degrade 3,5,6-trichloro-2-pyridinol, a metabolite of the insecticide chlorpyrifos, with degradation percentages reaching over 92% in a week for some isolates. nih.gov However, the presence of the highly electronegative trifluoromethoxy group on the ring may significantly hinder microbial attack, leading to slow degradation rates and high persistence in soil and water.

Transformation Products Identification and Characterization

Identifying the breakdown products of this compound is key to understanding its full environmental impact. While specific studies on this compound are limited, potential transformation products can be inferred from the metabolism of similar structures.

For a related compound, 5-trifluoromethylpyridone, major metabolites in plants were identified as N-glucoside and O-malonylglucoside conjugates. nih.gov This suggests that in biological systems, conjugation is a likely transformation pathway for this compound. In studies with other pyridinyl compounds, metabolites such as pyridine N-oxides and N-glucuronides have been identified in mammals. nih.gov

Atmospheric degradation of related chlorinated pyridine insecticides yields products like the corresponding oxon and the cleavage product 3,5,6-trichloro-2-pyridinol. nih.gov By analogy, atmospheric oxidation of this compound could potentially lead to hydroxylated pyridinols. A significant concern with the degradation of many fluorinated compounds is the formation of trifluoroacetic acid (TFA), which is extremely persistent in the environment. wikipedia.org It is plausible that degradation of the trifluoromethoxy group, however slow, could ultimately contribute to environmental TFA loading. wikipedia.org

Table 2: Predicted Transformation Products of this compound Based on Analogous Compounds

| Pathway | Analogous Compound(s) | Predicted Product(s) for this compound |

|---|---|---|

| Biotransformation (Conjugation) | 5-trifluoromethylpyridone nih.gov | N-glucoside or O-glucoside conjugates |

| Biotransformation (Oxidation) | FYX-051 (a pyridinyl compound) nih.gov | Pyridine N-oxide derivative |

| Atmospheric Oxidation | Chlorpyrifos-methyl nih.gov | Hydroxylated pyridinol derivatives |

Environmental Monitoring and Persistence Assessment

Due to its expected resistance to degradation, this compound is likely to be a persistent organic pollutant. Perfluorinated compounds (PFCs) are generally characterized by their persistence and potential to accumulate in the environment. nih.gov

Persistence: The high stability of the trifluoromethoxy group is a key indicator of the compound's persistence. mdpi.com This group's resistance to both chemical and enzymatic degradation suggests a long half-life in soil, water, and sediments. mdpi.com Many per- and polyfluoroalkyl substances (PFAS) are known for their extreme persistence, leading to long-term, irreversible environmental exposure. service.gov.uk

Environmental Monitoring: Monitoring for this compound in environmental media like water, soil, and air would require sensitive analytical techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This is the standard approach for detecting other PFCs at low concentrations. nih.gov Monitoring programs for PFCs often focus on water sources, including drinking water, and house dust, as diet and indoor environments are major exposure routes for the general population. nih.gov Given the lack of specific monitoring data, its presence in the environment is currently unknown.

Risk Assessment Methodologies for Environmental Exposure to this compound

Environmental risk assessment for a chemical involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. iupac.org

Hazard and Exposure Assessment: For a compound like this compound, the process begins with gathering data on its physicochemical properties and potential toxicity, often using data from similar compounds or computational models (QSARs) if experimental data is lacking. service.gov.ukiupac.org Exposure assessment estimates the concentration of the chemical in different environmental compartments and the potential for human and ecological receptors to come into contact with it. nih.govtoxstrategies.com For persistent compounds, this includes modeling potential long-range transport and accumulation. service.gov.ukservice.gov.uk

Risk Characterization: This step compares the predicted environmental concentrations with the concentrations known to cause no adverse effects. For many PFCs, risk assessment frameworks consider their status as Persistent, Bioaccumulative, and Toxic (PBT) or Persistent, Mobile, and Toxic (PMT) substances. service.gov.ukservice.gov.uk Given its likely persistence and the known toxicological concerns of some fluorinated compounds, a thorough risk assessment for this compound would be necessary before any widespread use. The assessment would need to address significant data gaps regarding its environmental concentrations, bioaccumulation potential, and toxicity to various organisms. iupac.orgnih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(Trifluoromethyl)pyridone |

| 3,5,6-trichloro-2-pyridinol |

| Chlorpyrifos |

| Chlorpyrifos-methyl |

| FYX-051 |

| Perflunafene |

| Perfluoroisohexane |

| Trifluoroacetic acid (TFA) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| 5-(Trifluoromethyl)pyridine-2-carboxylic acid |

| 5-bromo-6-(trifluoromethyl)pyridin-2-ol |

| 1-Fluoro-2-(trifluoromethoxy)ethane |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(trifluoromethoxy)pyridin-2-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogen exchange reactions using fluorinating agents (e.g., KF in DMSO at 80–100°C) to introduce the trifluoromethoxy group. Alternatively, nucleophilic substitution on pre-functionalized pyridine precursors (e.g., 5-chloro-2-hydroxypyridine) with trifluoromethoxide salts may be employed. Reaction efficiency depends on solvent polarity, temperature control, and catalyst use (e.g., CuI for cross-coupling reactions) .

- Key Considerations : Optimize stoichiometry to minimize side products like dehalogenated byproducts. Monitor reaction progress via TLC or HPLC.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR confirm substitution patterns and trifluoromethoxy group integrity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (exact mass: ~195.02 g/mol).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, particularly between the hydroxyl and pyridine nitrogen .

Q. How does the trifluoromethoxy group affect the compound’s stability under standard laboratory conditions?

- Stability Profile : The electron-withdrawing trifluoromethoxy group enhances hydrolytic stability compared to alkoxy analogs. However, prolonged exposure to UV light or strong acids may degrade the group. Store in inert atmospheres (N or Ar) at 2–8°C to prevent decomposition .

Q. What safety protocols are essential when handling this compound?

- Guidelines : Use PPE (gloves, goggles), fume hoods, and avoid skin contact. In case of exposure, rinse immediately with water. Store separately from oxidizing agents due to potential exothermic reactions .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electronic properties and reactivity in cross-coupling reactions?

- Electronic Effects : The -OCF group is strongly electron-withdrawing, polarizing the pyridine ring and directing electrophilic substitution to the 4-position. This enhances reactivity in Suzuki-Miyaura couplings but may require palladium catalysts with strong electron-donating ligands (e.g., SPhos) to offset deactivation .

- Case Study : In arylations, the 3-position becomes susceptible to nucleophilic attack due to resonance effects from the hydroxyl group .

Q. What strategies improve regioselectivity when functionalizing this compound?

- Methodology :

- Protecting Groups : Temporarily protect the hydroxyl group with TMS or acetyl to direct functionalization to the 4-position.

- Directed ortho-Metalation : Use LDA or Grignard reagents with directing groups (e.g., -OMe) to achieve selective lithiation .

- Challenge : Competing reactivity between -OH and -OCF groups may require iterative optimization.

Q. How can computational modeling predict the compound’s bioactivity?

- Approach : Perform DFT calculations to map electrostatic potentials and H-bond donor/acceptor sites. Molecular docking (e.g., AutoDock Vina) assesses interactions with biological targets like kinases or bacterial enzymes. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. Are there contradictions in reported crystallographic data for related trifluoromethoxy-pyridine derivatives?

- Analysis : Discrepancies in bond angles and torsion angles (e.g., C-O-CF vs. pyridine ring planarity) may arise from polymorphism or solvent inclusion during crystallization. Compare multiple datasets and refine using software like SHELXL .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for halogen-exchange reactions to avoid hydrolysis .

- Characterization : Cross-validate MS and NMR data with computational predictions (e.g., ChemDraw simulations).

- Biological Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to contextualize activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.